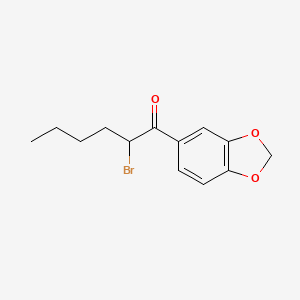
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is a complex organic compound with a molecular formula of C15H9NO4S. This compound is notable for its unique structural features, which include a cyano group, a methylsulfonyl group, and a nitro group attached to a xanthenone core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one involves several steps, typically starting with the formation of the xanthenone core. The synthetic route generally includes:
Formation of the Xanthenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions.
Addition of the Methylsulfonyl Group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one exerts its effects involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the methylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one can be compared with other similar compounds, such as:
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one: Lacks the nitro group, resulting in different chemical reactivity and applications.
6-Methylsulfonyl-9-oxoxanthene-1-carbonitrile: Similar structure but without the nitro group, leading to variations in its chemical and biological properties.
Xanthone Derivatives: Compounds like 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone share the xanthenone core but differ in functional groups, affecting their pharmacological activities.
The presence of the nitro group in this compound imparts unique chemical properties, making it distinct from its analogs and valuable for specific research applications.
Properties
CAS No. |
2469274-10-8 |
|---|---|
Molecular Formula |
C15H8N2O6S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6-methylsulfonyl-7-nitro-9-oxoxanthene-1-carbonitrile |
InChI |
InChI=1S/C15H8N2O6S/c1-24(21,22)13-6-12-9(5-10(13)17(19)20)15(18)14-8(7-16)3-2-4-11(14)23-12/h2-6H,1H3 |
InChI Key |
ORMGQOLIUNXMEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C2C(=C1)OC3=CC=CC(=C3C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)
![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B13427767.png)

![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)





![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
